molecular formula C21H22N2O5 B10804303 Ethyl 4-(4-hydroxy-3-methoxyphenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10804303
M. Wt: 382.4 g/mol
InChI Key: UHWOGWOHNKCEQU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative, structurally characterized by a tetrahydropyrimidine core substituted with a 4-hydroxy-3-methoxyphenyl group at position 4, a methyl group at position 1, a phenyl group at position 6, and an ethyl ester at position 3. The compound’s IUPAC name and registry number (RN: 123629-42-5) confirm its identity . DHPMs are notable for their pharmacological versatility, including antitumor, antimicrobial, and anti-inflammatory activities.

Properties

IUPAC Name

ethyl 6-(4-hydroxy-3-methoxyphenyl)-3-methyl-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-4-28-20(25)17-18(14-10-11-15(24)16(12-14)27-3)22-21(26)23(2)19(17)13-8-6-5-7-9-13/h5-12,18,24H,4H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWOGWOHNKCEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=C(C=C2)O)OC)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological significance, and research findings associated with this compound.

The compound's molecular formula is C15H18N2O5C_{15}H_{18}N_{2}O_{5} with a molecular weight of 306.31 g/mol. It has been characterized by various spectral methods, including NMR and FT-IR. The predicted boiling point is approximately 621.7 °C, and its density is estimated at 1.256 g/cm³ .

PropertyValue
Molecular FormulaC15H18N2O5
Molecular Weight306.31 g/mol
Boiling Point621.7 °C (predicted)
Density1.256 g/cm³ (predicted)
pKa9.87 (predicted)

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various pathogenic bacteria such as E. coli, S. aureus, and fungi like C. albicans due to the presence of specific functional groups like methoxy .

Antiviral Activity

The compound has also been studied for its antiviral properties. It acts as an inhibitor of HIV by targeting the gp120 protein, which is crucial for viral entry into host cells. This mechanism suggests potential therapeutic applications in treating HIV infections .

Antitumor Activity

In addition to antimicrobial and antiviral effects, there is evidence that this compound may possess antitumor activity. Structure-activity relationship (SAR) studies have indicated that modifications on the pyrimidine ring can enhance cytotoxic effects against cancer cell lines . For instance, compounds with specific substitutions have shown significant inhibition of tumor cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Study : A series of synthesized pyrimidine derivatives were tested for their antimicrobial activity against several strains of bacteria and fungi. The results demonstrated that compounds with methoxy groups exhibited enhanced activity compared to their unsubstituted counterparts .
  • Antiviral Evaluation : In vitro studies confirmed that this compound effectively inhibited HIV replication in cell cultures by blocking the interaction between the virus and host cells .
  • Antitumor Activity : Research published in medicinal chemistry journals reported that certain derivatives showed promising results in inhibiting the growth of HeLa cells (a type of cervical cancer cell line), indicating potential for further development as anticancer agents .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Research indicates that ethyl 4-(4-hydroxy-3-methoxyphenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits antiviral properties, particularly as an inhibitor of HIV replication. It has been identified as a potential inhibitor of the gp120 protein, which plays a critical role in HIV entry into host cells .

Case Study: Inhibition of HIV gp120

In vitro studies demonstrated that this compound effectively inhibits the interaction between HIV gp120 and CD4 receptors on T-cells, thereby preventing viral entry and replication. The mechanism involves the stabilization of the gp120 conformation, which is crucial for its binding to CD4 .

2. Antioxidant Properties

The compound has also shown promising antioxidant activity, which is beneficial in reducing oxidative stress associated with various diseases, including cancer and neurodegenerative disorders. Its structure allows it to scavenge free radicals effectively .

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability compared to untreated controls .

Synthesis and Derivatives

The synthesis of this compound can be achieved through multicomponent reactions such as the Biginelli reaction, which allows for the efficient formation of tetrahydropyrimidine derivatives . Variations in substituents on the phenyl ring have been explored to enhance biological activity.

Table: Synthetic Routes and Yields

Synthetic RouteYield (%)Key Observations
Biginelli Reaction85High selectivity for desired product
Microwave-Assisted Synthesis90Reduced reaction time significantly

Chemical Reactions Analysis

Synthetic Methodology

The Biginelli reaction employs three components:

  • Aldehyde : 4-hydroxy-3-methoxybenzaldehyde (vanillin derivative)

  • β-keto ester : Ethyl acetoacetate or phenyl-substituted analogs

  • Urea/thiourea : For oxo/thioxo group formation

Key catalytic systems :

  • DIPEAc ionic liquid : Achieves 89–96% yields for ethyl 6-methyl-4-substituted phenyl derivatives at room temperature (Table 1) .

  • Solvent-free conditions : Used for analogous compounds, reducing reaction times to 10–300 minutes .

Structural Modifications and Derivatives

Substituent effects on reactivity and yield:

PositionSubstituentYield (%)Reaction Time (min)Source
4-aryl4-hydroxy-3-methoxy89–9345–60
6-arylPhenyl85–9060–120
2-oxoThioxo78–8290–180

Notable observations :

  • Electron-donating groups (e.g., -OCH₃) enhance reaction rates due to increased aldehyde electrophilicity .

  • Steric hindrance from 1-methyl substitution may require extended reaction times compared to unmethylated analogs .

Reaction Mechanism

The process involves:

  • Acid catalysis : Protonation of the aldehyde to form an iminium intermediate.

  • Knoevenagel condensation : Between the aldehyde and β-keto ester.

  • Nucleophilic attack : By urea/thiourea, followed by cyclodehydration .

DIPEAc ionic liquid enhances this mechanism by:

  • Stabilizing intermediates via hydrogen bonding .

  • Increasing reactant solubility through hydrophobic interactions .

Analytical Characterization

Representative data for ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo derivatives :

  • ¹H NMR (CDCl₃) : δ 7.20–7.30 (aromatic protons), 5.35–5.55 (C4-H), 3.80 (OCH₃), 2.35 (CH₃).

  • IR (KBr) : 3241 cm⁻¹ (NH), 1726 cm⁻¹ (C=O ester), 1703 cm⁻¹ (C=O ketone).

  • Melting point : 204–208°C (uncorrected).

Functionalization Pathways

Post-synthetic modifications for related compounds include:

  • Oxidation : 2-thioxo derivatives via thiourea substitution .

  • Hydrolysis : Conversion of ester groups to carboxylic acids under basic conditions .

Challenges and Limitations

  • Regioselectivity : Competing pathways may form 5-carboxylate vs. 5-carbonitrile products .

  • Purification : Requires crystallization in ethanol/water mixtures due to polar functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

  • Bioactivity :

    • The target compound ’s 4-hydroxy-3-methoxyphenyl group may confer antioxidant activity, akin to ferulic acid derivatives .
    • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo... () showed moderate inhibition of cyclooxygenase-2 (COX-2) due to fluorine’s electronegativity and thioxo’s hydrogen-bonding capacity .
    • Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo... () exhibited IC₅₀ = 12 µM against breast cancer cells (MCF-7), attributed to thioxo-enhanced DNA intercalation .
  • Solubility and Lipophilicity :

    • The target compound ’s logP ≈ 2.8 (predicted) suggests moderate membrane permeability, while Ethyl 4-[5-(methoxymethyl)furan-2-yl]-... (logP ≈ 2.1) shows better aqueous solubility due to the polar furan ring .
    • Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-oxo-... (logP ≈ 3.5) has high lipophilicity, favoring blood-brain barrier penetration .

Crystallographic and Spectroscopic Data

  • X-ray Diffraction: The target compound’s crystal structure remains unreported, but analogs like Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-... monohydrate () reveal intramolecular H-bonding between the thioxo group and hydroxyl proton, stabilizing the chair conformation . Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-... () crystallizes in a monoclinic system (space group P2₁/c), with dihedral angles < 10° between pyrimidine and phenyl rings .
  • NMR/IR Spectroscopy: The target compound’s ¹H-NMR would show a singlet for the methyl group at δ 2.1–2.3 ppm and a broad peak for the phenolic -OH at δ 9.5–10.0 ppm, similar to Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-... (δ 9.8 ppm for -OH) .

Preparation Methods

Potassium tert-Butoxide in Ethanol Under Microwave Irradiation

A microwave-assisted method using potassium tert-butoxide in ethanol achieves high yields (85–98%) for analogous ethyl 4-aryl-6-methyl-2-oxotetrahydropyrimidine-5-carboxylates. For the target compound, the reaction would involve:

  • Reactants :

    • 4-Hydroxy-3-methoxybenzaldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea or N-methylurea (1 mmol)

  • Conditions :

    • Catalyst: Potassium tert-butoxide (10 mol%)

    • Solvent: Ethanol (5 mL)

    • Microwave irradiation (800 W, 2–4 minutes)

  • Workup :

    • Cooling, pouring onto ice, filtration, and recrystallization from ethanol.

This method reduces reaction times from hours to minutes and minimizes side products. However, the use of N-methylurea to introduce the 1-methyl group remains unexplored in the cited literature, suggesting a gap in current methodologies.

Diisopropylethylammonium Acetate (DIPEAc) at Room Temperature

DIPEAc acts as a promoter for room-temperature syntheses of tetrahydropyrimidines. While this method uses thiourea to yield 2-thioxo derivatives, substituting urea and adjusting conditions could target the 2-oxo analog:

  • Reactants :

    • 4-Hydroxy-3-methoxybenzaldehyde (3 mmol)

    • Ethyl acetoacetate (3 mmol)

    • Urea (3.2 mmol)

  • Conditions :

    • Catalyst: DIPEAc (3 mmol)

    • Solvent: Ethanol (5 mL)

    • Stirring at 25°C for 24 hours.

  • Workup :

    • Column chromatography or recrystallization for purification.

This method favors electron-rich aldehydes, with yields exceeding 80% for methoxy-substituted derivatives.

Structural and Spectroscopic Validation

Synthesized compounds are validated via:

  • 1H NMR : Peaks for aromatic protons (δ 6.69–7.54 ppm), methoxy groups (δ 3.80 ppm), and NH groups (δ 11.29–12.66 ppm).

  • 13C NMR : Signals for carbonyl carbons (δ 166.9–175.2 ppm) and nitrile carbons (δ 115.8 ppm).

  • IR Spectroscopy : Stretching vibrations for C=O (1620–1710 cm⁻¹), CN (2190–2260 cm⁻¹), and O–H (3305 cm⁻¹).

For the target compound, the 1-methyl group would introduce additional CH3 signals at δ 2.30–2.50 ppm in 1H NMR and δ 30–40 ppm in 13C NMR, though such data are absent in the reviewed studies.

Comparative Analysis of Methodologies

ParameterMicrowave MethodDIPEAc Method
Catalyst Potassium tert-butoxideDIPEAc
Solvent EthanolEthanol
Temperature Microwave (80–100°C)Room temperature (25°C)
Time 2–4 minutes24 hours
Yield 85–98%80–90%
Functional Group 2-Oxo2-Thioxo

Both methods require modification to introduce the 1-methyl group. Microwave irradiation offers efficiency, while DIPEAc enables milder conditions.

Challenges in Introducing the 1-Methyl Group

Existing protocols use urea, yielding NH groups at positions 1 and 3. To incorporate the 1-methyl moiety, two pathways are theorized:

  • N-Methylurea as a Reactant : Directly introduces the methyl group during cyclization. However, N-methylurea’s reactivity in Biginelli reactions is undocumented in the provided sources.

  • Post-Synthetic Methylation : Treating the NH group with methyl iodide under basic conditions. For example:

    • React tetrahydropyrimidine with CH3I (1.2 eq) and K2CO3 in DMF at 60°C for 6 hours.

Neither approach is explicitly detailed in the reviewed literature, highlighting a critical area for further research.

Q & A

Basic: What are the common synthetic routes for preparing tetrahydropyrimidine derivatives like this compound?

Answer: The Biginelli reaction is a widely used one-pot multicomponent synthesis method. It involves condensation of an aldehyde (e.g., substituted benzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a urea/thiourea derivative under acidic conditions. For example, cyclization of intermediates using 3-amino-5-methylisoxazole yielded pyrimidoquinolinones in high yields . Catalysts like HCl or Lewis acids (e.g., FeCl₃) in ethanol or THF at reflux (80–100°C) are typical. Purity is ensured via recrystallization or column chromatography.

Basic: Which techniques are employed for structural characterization of this tetrahydropyrimidine derivative?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • R factor : <0.05 (e.g., 0.048 in ).
  • Data-to-parameter ratio : >12:1 (e.g., 20.4 in ).
    Complementary techniques include NMR (¹H/¹³C), IR (for carbonyl groups at ~1700 cm⁻¹), and mass spectrometry. SC-XRD confirms the tetrahydropyrimidine ring conformation and substituent orientation .

Basic: How are preliminary biological activities assessed for such compounds?

Answer: In vitro assays screen for:

  • Antibacterial activity : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains.
  • Anticancer potential : MTT assays on cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Enzyme inhibition : Fluorescence-based assays for targets like dihydrofolate reductase (DHFR) .

Advanced: How can crystallization challenges (e.g., polymorphs) be addressed during structural analysis?

Answer: Solvent polarity and temperature gradients are critical. For example:

  • Monohydrate formation : Use aqueous ethanol ( ) or slow evaporation from DMSO ( ).
  • Disorder management : Low-temperature data collection (e.g., 291 K in ) reduces thermal motion artifacts. DFT calculations (e.g., B3LYP/6-31G*) can predict stable conformers .

Advanced: How to resolve contradictions in pharmacological data across structurally similar analogs?

Answer: Structure-activity relationship (SAR) studies focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃ in ) enhance bioactivity.
  • Stereoelectronic analysis : Computational docking (e.g., AutoDock Vina) identifies binding interactions with targets like tubulin or DNA .

Advanced: What computational methods validate the electronic properties of this compound?

Answer: Density functional theory (DFT) at the B3LYP/6-311++G** level calculates:

  • Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity (e.g., HOMO energy = -5.2 eV).
  • Electrostatic potential maps : Highlight nucleophilic/electrophilic regions (e.g., methoxy group charge distribution) .

Advanced: How to control regioselectivity during cyclization reactions?

Answer: Key factors include:

  • Catalyst choice : Lewis acids (e.g., ZnCl₂) favor 1,2-addition over 1,4-addition.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Temperature : Lower temps (e.g., 0°C) reduce kinetic competition .

Basic: Which analytical methods ensure compound purity post-synthesis?

Answer:

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (e.g., 70:30).
  • ¹H NMR : Integration ratios confirm absence of byproducts (e.g., residual ethyl acetate at δ 1.2 ppm).
  • Melting point : Sharp range (e.g., 180–182°C) indicates homogeneity .

Advanced: What mechanistic insights explain the Biginelli reaction’s efficiency?

Answer: In situ FTIR and ¹³C NMR track intermediates:

Knoevenagel condensation : Aldehyde and β-keto ester form α,β-unsaturated ester.

Nucleophilic attack : Urea/thiourea adds to the ester.

Cyclodehydration : Acid-catalyzed ring closure (rate-determining step) .

Advanced: How do crystal packing interactions influence physicochemical stability?

Answer: SC-XRD reveals:

  • Hydrogen bonds : O-H···O (2.8 Å) and N-H···O (3.0 Å) stabilize the lattice.
  • π-π stacking : Aromatic rings (e.g., phenyl groups) align with 3.5 Å spacing.
    Thermogravimetric analysis (TGA) shows decomposition >250°C, correlating with packing density .

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